molecular formula C8H14N2O5S B12778678 2-Methoxymethyl-p-phenylenediamine sulfate CAS No. 337906-37-3

2-Methoxymethyl-p-phenylenediamine sulfate

Cat. No.: B12778678
CAS No.: 337906-37-3
M. Wt: 250.27 g/mol
InChI Key: YLQBIFHCMGEXTP-UHFFFAOYSA-N
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Description

2-Methoxymethyl-p-phenylenediamine sulfate is a synthetic organic compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its excellent hair coloring performance and significantly lower skin-sensitizing properties compared to other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxymethyl-p-phenylenediamine sulfate involves the introduction of a methoxymethyl group into the p-phenylenediamine structure. This is typically achieved through a series of chemical reactions, including methylation and sulfonation. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxymethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from the reactions of this compound are various colored compounds used in hair dyes. These products result from the oxidation and subsequent coupling reactions with other dye precursors .

Scientific Research Applications

2-Methoxymethyl-p-phenylenediamine sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxymethyl-p-phenylenediamine sulfate in hair dye formulations involves its oxidation to form reactive intermediates. These intermediates then couple with other dye precursors to form the final colored compounds. The methoxymethyl group helps in stabilizing the intermediates, leading to more vibrant and long-lasting colors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its lower skin-sensitizing properties and superior hair coloring performance.

Properties

CAS No.

337906-37-3

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

2-(methoxymethyl)benzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/C8H12N2O.H2O4S/c1-11-5-6-4-7(9)2-3-8(6)10;1-5(2,3)4/h2-4H,5,9-10H2,1H3;(H2,1,2,3,4)

InChI Key

YLQBIFHCMGEXTP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)N)N.OS(=O)(=O)O

Origin of Product

United States

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